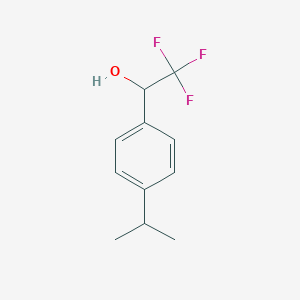

alpha-Trifluoromethyl-4-isopropylbenzyl alcohol

Description

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol |

InChI |

InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |

InChI Key |

LEFMXTSRODLXJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of cuminal, which can produce cumyl alcohol, a related compound . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods: Industrial production of alpha-Trifluoromethyl-4-isopropylbenzyl alcohol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure efficient conversion and high product quality. The choice of solvents, reaction times, and purification techniques are also critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones. Key oxidizing agents and conditions include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C, 4–6 hr | α-Trifluoromethyl-4-isopropylbenzaldehyde | 78–85% | |

| CrO₃ (Jones reagent) | Acetone/H₂SO₄, 0°C, 2 hr | α-Trifluoromethyl-4-isopropylbenzaldehyde | 92% |

The trifluoromethyl group stabilizes the intermediate carbocation during oxidation, enhancing reaction efficiency.

Reduction Pathways

The compound participates in reduction reactions, particularly when converted to its ketone derivative. For example:

Stepwise Reduction of α-Aminoalkyl Trifluoromethyl Ketones

-

Substrate : N-Benzoyl-α-aminoalkyl trifluoromethyl ketone (16b )

-

Reducing Agent : NaBH₄ in ethanol

-

Product : β-N-Benzoylamino alcohol (17b )

-

Diastereoselectivity : syn-Selectivity (dr > 9:1)

This method is critical for synthesizing β-amino-α-trifluoromethyl alcohols, valuable in medicinal chemistry .

Nucleophilic Trifluoromethylation

The compound acts as a precursor in nucleophilic trifluoromethylation reactions:

Reaction with (Trifluoromethyl)trimethylsilane (TMS-CF₃)

-

Conditions : DMF/K₂CO₃, 25°C, 12 hr

-

Mechanism : Fluoride-ion-catalyzed addition to carbonyl intermediates

Cross-Electrophile Coupling

A nickel-catalyzed reductive cross-coupling protocol enables formal arylation:

| Catalyst | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| NiCl₂·dme/DTBM-Segphos | N-Trifluoroethoxyphthalimide + Iodoarenes | DMF, 25°C, 24 hr | α-Aryl-α-trifluoromethyl alcohols | Up to 88% |

This method tolerates diverse functional groups (e.g., esters, nitriles) and avoids harsh conditions .

Dehydrogenative Coupling

In catalytic systems, the alcohol undergoes dehydrogenation to form imines or esters:

Example Reaction with Primary Amines

-

Catalyst : Co(II)Br₂/PNP ligand/Zn

-

Conditions : Toluene, 120°C, 36 hr

-

Product : Imines

-

Byproducts : H₂, H₂O

Mechanistic Insights

-

Carbocation Stabilization : The trifluoromethyl group stabilizes transition states via inductive effects, accelerating reactions like oxidation.

-

Radical Pathways : Nickel-catalyzed reactions involve α-hydroxy-α-trifluoromethyl C-centered radicals for Csp²–Csp³ bond formation .

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Oxidation | High yields with PCC/CrO₃ | Over-oxidation risk with strong acids |

| Cross-Coupling | Broad substrate scope | Requires Ni catalysts |

| Reduction | Excellent syn-selectivity | Limited to ketone derivatives |

Scientific Research Applications

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which alpha-Trifluoromethyl-4-isopropylbenzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making the compound a valuable tool in mechanistic studies and drug design .

Comparison with Similar Compounds

Structural Analogs from Evidence

The following compounds from the evidence are compared based on substituents, molecular properties, and functional groups:

(a) 4-Methyl-1-phenylpentan-2-ol (CAS 7779-78-4)

- Structure: Benzyl group attached to a branched isobutyl carbinol (C12H18O).

- Applications : Used in fragrances and intermediates due to its stability.

(b) 4-Phenylbut-3-en-2-ol (CAS 17488-65-2)

- Structure : Styryl (vinylbenzene) group conjugated with a secondary alcohol (C10H12O).

- Key Features : The unsaturated styryl group introduces reactivity (e.g., susceptibility to oxidation) and π-π interactions.

- Applications : Intermediate in synthesis of aromatic polymers or pharmaceuticals.

(c) 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol (CAS 427-53-2)

- Structure : Difluorinated benzylic alcohol with a cyclopropyl substituent (C16H14F2O).

- Key Features :

- Fluorine atoms enhance electronegativity and metabolic stability.

- Cyclopropyl group introduces steric hindrance, affecting receptor binding.

- Physical Properties: Molar Mass: 260.28 g/mol Predicted Boiling Point: 365.6°C Predicted pKa: 13.34 (weaker acidity than non-fluorinated alcohols).

Comparative Data Table

Key Findings

Fluorination Effects: The difluorinated compound exhibits a lower pKa (~13.34) compared to non-fluorinated analogs (~15–16), indicating increased acidity due to electron-withdrawing fluorine atoms. Fluorine enhances thermal stability (boiling point >360°C) and resistance to metabolic degradation.

Steric and Electronic Modifications: Isobutyl groups (as in ) improve lipophilicity but may reduce solubility in polar solvents.

Reactivity Differences :

- Styryl-containing alcohols are prone to oxidation or polymerization, whereas saturated analogs (e.g., isobutyl derivatives) are more stable.

Biological Activity

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol (CF3-IPBA) is a compound of significant interest due to its unique trifluoromethyl group, which imparts distinct biological activities. This article provides an overview of the biological activity of CF3-IPBA, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

1. Chemical Structure and Synthesis

CF3-IPBA is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzyl alcohol structure. The synthesis of CF3-IPBA typically involves the introduction of the trifluoromethyl group through various organic reactions, including nucleophilic substitutions and radical reactions. Recent studies have explored efficient synthetic routes that enhance yield and selectivity for such compounds.

2.1 Antifungal Activity

Recent investigations have highlighted the antifungal properties of CF3-IPBA and related compounds. For instance, studies have shown that α-trifluoromethylated tertiary alcohols exhibit significant antifungal activity against various pathogens, including Fusarium graminearum and Rhizoctonia solani:

| Compound | Pathogen | EC50 (μg/mL) | Comparison |

|---|---|---|---|

| 3cd | Rhizoctonia solani | 10.9 | Triadimefon (6.1) |

| 3fa | Fusarium oxysporum | Not specified | N/A |

The compound 3cd demonstrated excellent fungicidal activity comparable to commercial fungicides, indicating its potential as a therapeutic agent in agricultural settings .

The mechanism by which CF3-IPBA exerts its antifungal effects may involve disruption of fungal cell membranes or interference with metabolic pathways critical for fungal growth. Molecular docking studies suggest that CF3-IPBA has high binding affinities to specific fungal targets, enhancing its efficacy as an antifungal agent .

3. Other Biological Activities

Beyond antifungal properties, CF3-IPBA may possess additional biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial effects against certain gram-positive bacteria.

- Cytotoxicity : Research into the cytotoxic effects of CF3-IPBA on cancer cell lines is ongoing, with some findings suggesting selective toxicity towards malignant cells while sparing normal cells .

4. Case Studies and Research Findings

Several case studies have explored the biological implications of CF3-IPBA:

- A study evaluated the cytotoxic effects of various α-trifluoromethylated compounds on cancer cell lines, revealing promising results for CF3-IPBA in inhibiting cell proliferation.

- Another investigation focused on the synthesis of β-amino-α-trifluoromethyl alcohols, showcasing their application as organocatalysts and their role in developing novel therapeutic agents .

5. Safety and Toxicology

Safety assessments are critical for any compound intended for therapeutic use. Current evaluations indicate that CF3-IPBA does not exhibit significant genotoxicity or reproductive toxicity based on read-across data from related compounds like benzyl alcohol . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. How can the compound serve as a building block for fluorinated polymers with tailored dielectric properties?

- Methodological Answer : Polymerize via free-radical initiation (AIBN, 60–80°C) with acrylate or styrene monomers to incorporate the trifluoromethyl group into the backbone. Dielectric constant (ε) measurements (impedance spectroscopy, 1 kHz–1 MHz) will show reduced ε compared to non-fluorinated analogs due to the -CF₃ group’s low polarizability. Thermogravimetric analysis (TGA) can assess thermal stability (decomposition onset >250°C) .

Q. What mechanistic insights can be gained from studying its oxidation to alpha-trifluoromethyl-4-isopropylbenzoic acid?

- Methodological Answer : Use TEMPO/NaOCl as an oxidizing system to convert the benzyl alcohol to benzoic acid. Monitor reaction progress via FTIR (loss of O-H stretch at 3300 cm⁻¹, emergence of C=O at 1700 cm⁻¹). Kinetic isotope effects (KIE) using deuterated substrates can elucidate rate-determining steps (e.g., H abstraction vs. electron transfer). Compare with computational transition-state models to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.